Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Orexin receptor antagonists Sleep disorder therapeutics Spirocyclic building blocks

tert-Butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1638765-15-7) is a bifunctional spirocyclic building block featuring a Boc-protected pyrrolidine nitrogen and a primary aminomethyl substituent at the 7-position of the 5-azaspiro[2.4]heptane scaffold. With a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing conformationally constrained analogs of pyrrolidine-based pharmacophores.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1638765-15-7
Cat. No. B6153523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
CAS1638765-15-7
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CC2)CN
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(6-13)12(8-14)4-5-12/h9H,4-8,13H2,1-3H3
InChIKeyFPZJBUHYHIZINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1638765-15-7): Core Spirocyclic Building Block Profile


tert-Butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1638765-15-7) is a bifunctional spirocyclic building block featuring a Boc-protected pyrrolidine nitrogen and a primary aminomethyl substituent at the 7-position of the 5-azaspiro[2.4]heptane scaffold . With a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing conformationally constrained analogs of pyrrolidine-based pharmacophores . Its spirocyclic architecture provides enhanced three-dimensionality and rigidity compared to simple monocyclic pyrrolidine derivatives [1].

Why Generic 5-Azaspiro[2.4]heptane Building Blocks Cannot Replace tert-Butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate


The 5-azaspiro[2.4]heptane scaffold can be functionalized at multiple positions, and subtle changes in the substitution pattern—such as moving the aminomethyl group from the 7-position to the 6-position or replacing the Boc protecting group with a benzyl carbamate—can profoundly alter the three-dimensional orientation of the amine handle, leading to divergent biological activity or synthetic compatibility [1]. In orexin receptor antagonist programs, the specific 7-aminomethyl substitution pattern was critical for achieving potent dual OX1/OX2 antagonism, while the 6-aminomethyl regioisomer (CAS 1823426-03-4) has been employed in entirely different chemical series [2]. The Boc protecting group further distinguishes this compound from benzyl-protected analogs by enabling orthogonal deprotection strategies under acidic conditions, which are incompatible with hydrogenolysis-labile functionalities commonly found in advanced intermediates .

Head-to-Head Quantitative Differentiation Evidence for tert-Butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 7-Aminomethyl vs. 6-Aminomethyl Substitution Pattern in Orexin Receptor Antagonist Activity

In the discovery of dual orexin receptor antagonists, the 5-azaspiro[2.4]heptane scaffold with a 7-aminomethyl substitution pattern demonstrated potent dual OX1/OX2 antagonism, with lead compound 15 exhibiting Kis of 8.9 nM and 12.5 nM for OX1 and OX2 receptors, respectively [1]. In contrast, the 6-aminomethyl regioisomer (CAS 1823426-03-4) has not been reported in the orexin antagonist literature, indicating that the 7-position attachment is critical for achieving the requisite spatial orientation of the basic amine for dual receptor binding [1]. This regioisomeric specificity is consistent with patent literature describing the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl group as the optimal 7-position substituent for quinolonecarboxylic acid antibacterial agents [2].

Orexin receptor antagonists Sleep disorder therapeutics Spirocyclic building blocks

Protecting Group Strategy: Boc vs. Benzyl Carbamate for Orthogonal Deprotection in Multi-Step Synthesis

The Boc protecting group on the pyrrolidine nitrogen of CAS 1638765-15-7 enables selective deprotection under acidic conditions (TFA/DCM or HCl/dioxane), which is orthogonal to hydrogenolysis-labile protecting groups such as benzyl carbamates (Cbz) or benzyl esters [1]. The benzyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate analog (CAS 1823780-06-8) requires catalytic hydrogenation for deprotection, which is incompatible with substrates containing alkene, alkyne, or nitro functionalities . This orthogonal deprotection capability is critical when the 7-aminomethyl group must be functionalized prior to pyrrolidine nitrogen deprotection, a common requirement in the assembly of complex quinolone antibacterial agents [2].

Orthogonal protecting groups Multi-step synthesis Solid-phase peptide synthesis

Enantiomeric Purity Requirements: Racemic 7-Aminomethyl vs. Enantiopure (S)-6-Aminomethyl in Antibacterial Agent Synthesis

For quinolonecarboxylic acid antibacterial agents such as sitafloxacin, the (7S)-7-amino-5-azaspiro[2.4]heptane moiety is the pharmacophoric fragment that determines antibacterial potency, with the (S)-enantiomer exhibiting significantly greater activity than the (R)-enantiomer [1]. The racemic tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1638765-15-7) serves as a versatile precursor that can be resolved or subjected to enantioselective transformations to access the desired (S)-configuration [2]. In contrast, the enantiopure (S)-tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1262397-26-1) has the aminomethyl group at the 6-position rather than the pharmacophoric 7-position, rendering it unsuitable as a direct intermediate for sitafloxacin-class antibacterials .

Quinolone antibacterials Enantioselective synthesis Sitafloxacin intermediates

Purity and Physical Form: Liquid Handling vs. Solid Crystalline Analogs

CAS 1638765-15-7 is supplied as a liquid at ambient temperature (Sigma-Aldrich specification: physical form = liquid; shipping temperature = normal), with a purity of 95% (Sigma-Aldrich) to 98% (Leyan) . This physical state facilitates direct dispensing by automated liquid handlers in parallel synthesis workflows. In contrast, the 6-aminomethyl regioisomer (CAS 1823426-03-4) and the enantiopure (S)-6-aminomethyl analog (CAS 1262397-26-1) are typically supplied as solids requiring weighing, which introduces additional handling steps and potential for static-related losses in sub-milligram dispensing . The liquid form also simplifies preparation of stock solutions for high-throughput experimentation.

Compound handling Automated synthesis Inventory management

Optimal Application Scenarios for tert-Butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate Based on Comparative Evidence


Dual Orexin Receptor Antagonist Lead Optimization

Medicinal chemistry teams pursuing dual OX1/OX2 antagonists for sleep disorder indications should prioritize this compound as the key spirocyclic intermediate. The 7-aminomethyl substitution pattern is validated by published SAR showing Kis of 8.9 nM (OX1) and 12.5 nM (OX2) for optimized leads [1]. The Boc protecting group allows late-stage diversification of the pyrrolidine nitrogen after functionalization of the primary amine, a sequence that is incompatible with benzyl-protected analogs.

Quinolone Antibacterial Intermediate Synthesis

This compound serves as a direct precursor to the (S)-7-amino-5-azaspiro[2.4]heptane pharmacophore required for sitafloxacin-class quinolonecarboxylic acid antibacterials [2]. The racemic nature (no stereocenter at the 7-position carbon bearing the aminomethyl group) simplifies initial SAR exploration, while enantioselective hydrogenation methods (up to 98.7% ee) can be applied to access the desired (S)-enantiomer when potency differentiation demands it [3].

High-Throughput Parallel Library Synthesis

The liquid physical form of CAS 1638765-15-7 enables direct dispensing into 96- or 384-well plates using automated liquid handlers, eliminating the weighing bottleneck associated with solid spirocyclic building blocks such as the 6-aminomethyl regioisomer (CAS 1823426-03-4) . This advantage is particularly relevant for DNA-encoded library (DEL) synthesis or any high-throughput chemistry platform where speed and accuracy of building block addition are critical.

Orthogonal Deprotection Sequences in Multi-Step Syntheses

When a synthetic route requires sequential functionalization of the primary aminomethyl group followed by pyrrolidine nitrogen elaboration, the Boc protecting group provides clean orthogonal deprotection under acidic conditions (TFA/DCM) without affecting hydrogenolysis-sensitive groups present in the molecule [4]. This is a decisive advantage over benzyl carbamate-protected spirocyclic analogs, which would undergo premature deprotection under hydrogenation conditions required for other transformations.

Quote Request

Request a Quote for tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.